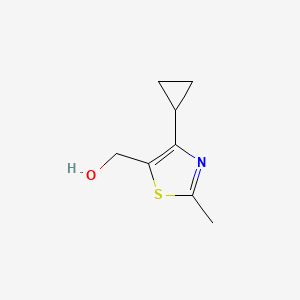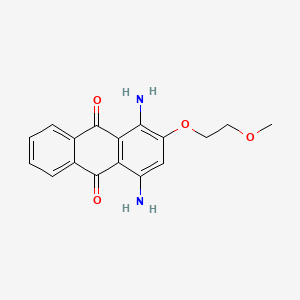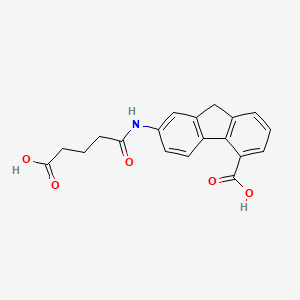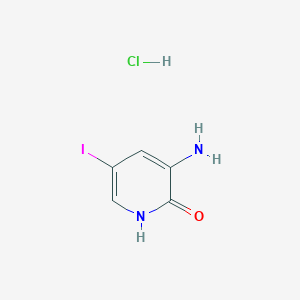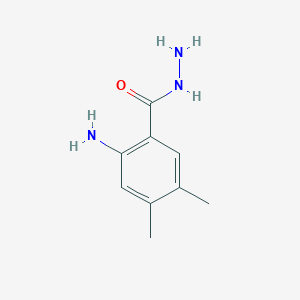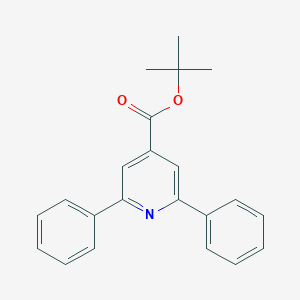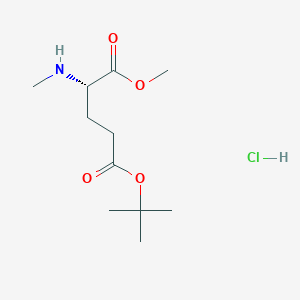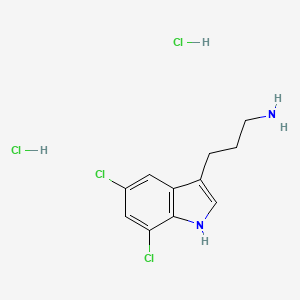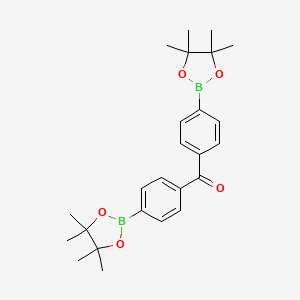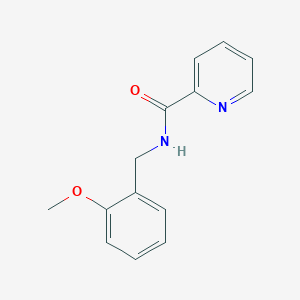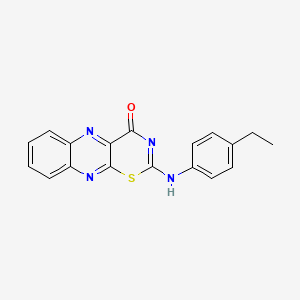
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-ethylphenyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Its chemical formula is
C18H14N4OS
, and it has a molecular weight of approximately 342.39 g/mol . - The compound’s structure consists of a thiazine ring (containing sulfur and nitrogen atoms) fused with a quinoxaline ring (containing nitrogen and carbon atoms).
4H-1,3-Thiazino[5,6-b]quinoxalin-4-one, 2-((4-ethylphenyl)amino)-: is a heterocyclic compound with a fused thiazine and quinoxaline ring system.
準備方法
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 2-aminobenzylamine with 2-cyanoacetamide, followed by cyclization to form the thiazinoquinoxalinone ring system.
Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in appropriate solvents with acid catalysts.
Industrial Production: Industrial-scale production methods are not widely documented, as this compound is primarily of interest in research and development.
化学反応の分析
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on reaction conditions and substituents. Detailed studies are needed to identify major products.
科学的研究の応用
Biology and Medicine: Limited research suggests potential bioactivity, but further investigations are required. It may serve as a scaffold for drug development.
Industry: Its industrial applications are not well-established due to its relative novelty.
作用機序
- The compound’s mechanism of action remains largely unexplored. It may interact with cellular targets or pathways, but specific details are lacking.
類似化合物との比較
Similar Compounds: Other heterocyclic compounds with fused ring systems, such as quinoxalines, thiazines, and related analogs.
Uniqueness: Its unique structure arises from the fusion of thiazine and quinoxaline rings, providing opportunities for novel properties and applications.
特性
CAS番号 |
154371-13-8 |
|---|---|
分子式 |
C18H14N4OS |
分子量 |
334.4 g/mol |
IUPAC名 |
2-(4-ethylanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one |
InChI |
InChI=1S/C18H14N4OS/c1-2-11-7-9-12(10-8-11)19-18-22-16(23)15-17(24-18)21-14-6-4-3-5-13(14)20-15/h3-10H,2H2,1H3,(H,19,22,23) |
InChIキー |
NCPYZMUNDOLMHQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC2=NC(=O)C3=NC4=CC=CC=C4N=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



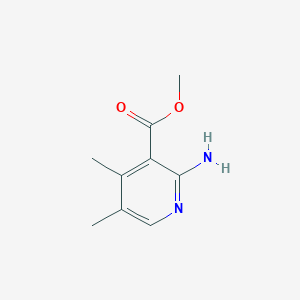
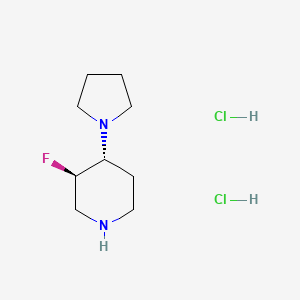
![5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B13134626.png)
